6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-8-13-9(12-4-6-15-2)7-10(14-8)16-5-3-11/h7H,3-6,11H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJRXEIFUQNKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by a pyrimidine core, which includes an aminoethoxy group and a methoxyethyl group. Its molecular formula is C10H18N4O, with a molecular weight of 226.28 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways and cellular processes. The compound may act as a ligand for certain enzymes or receptors, influencing their activity and leading to therapeutic effects.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related bis(2-aminoethyl)amine derivatives demonstrated significant antiproliferative activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines . The highest growth-inhibitory activity was observed in phenethyl derivatives, which could provide insights into the potential anticancer properties of this compound.
- Anti-inflammatory Effects : The compound's mechanism may also involve the modulation of inflammatory markers such as interleukin-6 (IL-6). In studies involving bis(2-aminoethyl)amine derivatives, significant reductions in IL-6 levels were noted, suggesting anti-inflammatory properties that could be relevant for treating inflammatory diseases .
Case Studies and Experimental Data
-
Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values ranging from 13.95 to 15.74 µM across different cancer types, highlighting their potential as anticancer agents .
Compound Cell Line IC50 (µM) 1 A549 13.95 ± 2.5 4 HTB-140 15.74 ± 1.7 6 CaCo-2 Moderate - Apoptotic Activity : Flow cytometry analysis revealed that treatment with certain derivatives increased early apoptosis rates significantly compared to controls, indicating a mechanism of action that involves inducing programmed cell death in cancer cells .
- Interleukin-6 Assay : The study demonstrated that treatment with specific derivatives resulted in nearly tenfold inhibition of IL-6 release in A549 cells compared to untreated controls, underscoring the anti-inflammatory potential of these compounds .
Comparison with Similar Compounds
The structural uniqueness of this compound lies in its combination of aminoethoxy and methoxyethyl groups, which may enhance its solubility and reactivity compared to similar pyrimidine derivatives:
| Compound Name | Structural Features |
|---|---|
| 6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine | Ethyl group instead of methoxyethyl |
| 6-(2-aminoethoxy)-N-methylpyrimidin-4-amine | Lacks the methoxyethyl group |
| 6-(2-aminoethoxy)-N-(2-hydroxyethyl)-N-methylpyrimidin-4-amine | Hydroxyethyl group instead of methoxyethyl |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of aminopyrimidines , which are characterized by a pyrimidine ring substituted with an amino group. The molecular formula is , and its structure includes functional groups that enhance its solubility and biological activity.
Enzyme Inhibition
Research indicates that compounds similar to 6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine can act as inhibitors for various enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on Nicotinamide adenine dinucleotide (NAD+) biosynthesis via the enzyme NAMPT (Nicotinamide phosphoribosyltransferase) . This inhibition can lead to increased cellular NAD+ levels, which are crucial for energy metabolism.
Anticancer Activity
The compound exhibits potential anticancer properties by modulating NAD+ levels, which are essential for cancer cell metabolism. Studies have shown that increasing NAD+ can sensitize cancer cells to chemotherapy . This makes it a candidate for further development in cancer therapeutics.
Neurological Disorders
Given the role of NAD+ in neuronal health, this compound may have applications in treating neurological disorders where NAD+ depletion is observed. It could potentially be used to mitigate conditions such as Alzheimer's disease and other neurodegenerative disorders by restoring cellular energy levels .
Cardiovascular Health
The modulation of NAD+ levels can also influence cardiovascular health by improving endothelial function and reducing oxidative stress . This suggests that compounds like this compound could be explored for cardiovascular therapeutic applications.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step chemical reactions that integrate various organic synthesis techniques. For example, methods may include:
- Amination Reactions: Utilizing amines and pyrimidine derivatives to construct the core structure.
- Substitution Reactions: Modifying the ethoxy and methoxy groups to enhance solubility and bioavailability .
Study on NAMPT Inhibition
In a recent study, the compound was tested for its effectiveness in inhibiting NAMPT activity in vitro. Results showed a significant increase in NAD+ levels when treated with concentrations of 1 µM of the compound compared to controls, indicating strong potential for metabolic modulation .
Anticancer Efficacy
Another case study focused on the anticancer effects of this compound in various cancer cell lines. The findings suggested that treatment with the compound led to reduced cell viability and increased apoptosis in cancer cells, supporting its development as an anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Key Observations:
In contrast, the hydrophilic 2-aminoethoxy group in the target compound may favor aqueous solubility . Halogenated derivatives (e.g., 6-chloro in ) often exhibit higher reactivity but may pose toxicity risks .
Hydrogen Bonding and Crystal Packing: The ethoxyanilino and fluorophenyl groups in ’s compound enable intermolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing its crystal lattice . The target compound’s methoxyethyl and aminoethoxy groups likely support similar interactions.
Biological Activity: Aminoethoxy-substituted compounds (e.g., ) show potent antimalarial activity, suggesting the target compound’s aminoethoxy group could be leveraged in antiparasitic drug design . Trifluoromethyl and phenyl substitutions () correlate with antibacterial properties, though the target compound lacks these groups .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The target compound’s low LogP (0.5) indicates moderate hydrophilicity, likely due to its aminoethoxy and methoxyethyl groups. This contrasts with the more lipophilic 4-ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine (LogP 2.3) .
- Higher polar surface area (89.7 Ų) suggests favorable solubility but may limit blood-brain barrier penetration .
Preparation Methods
Industrial Preparation Method (Patent CN103936599A)
A robust industrial method for preparing 2-methoxyethylamine involves a multi-step process starting from inexpensive ethanolamine, as described in patent CN103936599A:
Step 1: Formation of Benzyl Imine Intermediate
Ethanolamine undergoes azeotropic dehydration with benzaldehyde to form an aldimine intermediate.Step 2: Methylation Under Alkaline Conditions
The aldimine is methylated using methylating agents such as methyl iodide, methyl carbonate, or methyl sulfate.Step 3: Deprotection and Hydrochloride Salt Formation
The N-benzyl group is removed by acid treatment (hydrochloric acid or other acids), yielding 2-methoxyethylamine hydrochloride.Step 4: Free Base Generation and Purification
The hydrochloride salt is neutralized with alkali reagents (NaOH, KOH, etc.) and purified by azeotropic distillation and rectification to obtain high purity (>99.7%) 2-methoxyethylamine with low water content (<0.2%).
- High yield (56–84%)
- Low production cost
- Reduced environmental impact due to fewer wastes and recoverable by-products
- Safe and scalable for industrial production
| Step | Reaction Conditions | Reagents | Yield / Purity | Notes |
|---|---|---|---|---|
| Aldimine formation | Azeotropic dehydration, 80–145 °C, 10–18 h | Benzaldehyde, ethanolamine | High conversion | Benzene/toluene solvents used |
| Methylation | Room temperature, 8–20 h | Methyl iodide, methyl carbonate, or methyl sulfate | Efficient methylation | Alkaline conditions |
| Deprotection | Room temperature, 0.5–3 h | HCl, H2SO4, or other acids (3–12 M) | >99.7% purity | Acid concentration critical |
| Purification | Distillation at 82–85 °C | Alkali reagents for neutralization | 56–84% overall yield | Low water content |
Preparation of the Pyrimidine Core with 6-(2-aminoethoxy) and 2-methyl Substituents
The pyrimidine core bearing the 6-(2-aminoethoxy) and 2-methyl substituents can be synthesized via nucleophilic substitution and functional group transformations on a suitably halogenated pyrimidine precursor.
Synthesis of 6-(2-aminoethoxy)-2-methylpyrimidin-4-amine
- Starting from a halogenated pyrimidine such as 4-chloro-6-hydroxy-2-methylpyrimidine, the 6-hydroxy group is substituted by 2-aminoethoxy via nucleophilic substitution using 2-aminoethanol or its protected derivatives.
- Protection of the amino group during substitution may be applied to improve selectivity and yield.
- The 4-chloro group is then displaced by ammonia or an amine source to install the 4-amine functionality.
Literature Example of Related Pyrimidine Derivative Synthesis
In a related synthetic approach described in a Royal Society of Chemistry publication, protected ethoxyamine derivatives were coupled to heterocyclic cores under reflux conditions in dichloromethane and DMF with base catalysts such as DIPEA (N,N-diisopropylethylamine), followed by deprotection and purification steps to yield the desired aminoethoxy-substituted heterocycles with yields around 50%.
Final Assembly: N-(2-methoxyethyl) Substitution at Pyrimidin-4-amine
The final step involves the selective alkylation or amination of the pyrimidin-4-amine with 2-methoxyethylamine to introduce the N-(2-methoxyethyl) substituent.
- This can be achieved via reductive amination or direct nucleophilic substitution using the prepared 2-methoxyethylamine.
- Catalytic methods such as ruthenium-catalyzed reductive amination have been reported for similar amine incorporations, offering high enantioselectivity and mild conditions.
- Reaction conditions typically involve stirring under inert atmosphere, moderate temperature, and purification by chromatography or crystallization.
Summary Table of Preparation Methods
Research Findings and Considerations
- The industrial synthesis of 2-methoxyethylamine is well-established with high purity and yield, facilitating its use in subsequent steps.
- The aminoethoxy substitution on the pyrimidine ring requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.
- Protecting groups and choice of solvents (e.g., dichloromethane, DMF) and bases (e.g., DIPEA) are critical for optimizing yields.
- Catalytic reductive amination methods provide a green and efficient route for the final N-(2-methoxyethyl) substitution, with potential for scale-up.
- Overall, the synthetic strategy balances cost, safety, environmental impact, and product purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine, and how can purity and yield be maximized?
- Methodological Answer : Synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine derivatives are synthesized using alkylation or amination reactions under reflux conditions with polar aprotic solvents (e.g., DMF or THF) . Purity is enhanced via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and verified by HPLC (>95% purity). Yield optimization may require stoichiometric adjustments of amine precursors and temperature control .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions. For instance, -NMR can resolve methoxy ( ppm) and methyl groups ( ppm), while -NMR identifies pyrimidine ring carbons ( ppm) . Mass spectrometry (ESI-MS or HRMS) validates molecular weight, and IR spectroscopy confirms functional groups (e.g., NH stretching at ~3300 cm) .
Advanced Research Questions
Q. How do conformational variations in the pyrimidine ring impact biological activity, and how can these be analyzed experimentally?
- Methodological Answer : X-ray crystallography reveals dihedral angles between the pyrimidine ring and substituents, which influence binding affinity. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles of 12–86° between the pyrimidine and aryl groups affect intramolecular hydrogen bonding (N–H⋯N) and crystal packing . Molecular docking simulations (e.g., AutoDock Vina) can correlate conformational flexibility with enzyme inhibition profiles .
Q. What methodologies address contradictions in reported biological activity data for structurally similar pyrimidines?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., pH, solvent). A systematic approach includes:
- Re-evaluating MIC (Minimum Inhibitory Concentration) values under standardized CLSI guidelines.
- Comparing logP and solubility (e.g., shake-flask method) to assess bioavailability differences .
- Validating target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Q. How can computational modeling predict the compound’s reactivity and stability in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electronic properties. For 2-amino-4-methoxy-6-methylpyrimidine, HOMO-LUMO gaps ( eV) indicate stability, while Mulliken charges identify nucleophilic sites susceptible to hydrolysis . MD (Molecular Dynamics) simulations in explicit solvent models (e.g., TIP3P) assess conformational stability over time .
Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
- Methodological Answer : Structural modifications, such as introducing PEGylated groups or salt formation (e.g., hydrochloride salts), enhance solubility. For instance, N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine hydrochloride achieves solubility >10 mg/mL in PBS (pH 7.4) via protonation of the amine group . Co-solvency with cyclodextrins (e.g., HP-β-CD) or nanoformulation (liposomes) are alternative approaches .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR and X-ray crystallography data regarding substituent orientation?
- Methodological Answer : X-ray crystallography provides definitive solid-state conformation, while NMR reflects dynamic solution-state behavior. For example, in polymorphic pyrimidines, crystal packing forces may impose torsional angles (e.g., 5–12°) not observed in solution. Variable-temperature NMR can resolve rotational barriers (e.g., ΔG‡ ~50–70 kJ/mol) for flexible substituents .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR or CDK2) .
- Cellular Efficacy : Measure IC in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assay, followed by Western blotting for phospho-target validation .
- Selectivity Screening : Utilize kinase profiling services (e.g., Eurofins DiscoverX) to assess off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
